Kat6-IN-1
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Overview
Description
KAT6-IN-1 is a potent inhibitor of the lysine acetyltransferase 6 (KAT6) family, which includes KAT6A and KAT6B. These enzymes are part of the MYST family of histone acetyltransferases and play a crucial role in regulating gene expression by acetylating histone proteins. This compound has shown promise in preclinical studies for its potential use in cancer therapy, particularly in estrogen receptor-positive (ER+) breast cancer .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of KAT6-IN-1 involves multiple steps, starting with the preparation of key intermediates. The synthetic route typically includes the following steps:
Formation of the Core Structure: The core structure of this compound is synthesized through a series of condensation reactions involving aromatic aldehydes and amines.
Functional Group Modifications: Various functional groups are introduced to the core structure through substitution reactions. These modifications are crucial for enhancing the compound’s potency and selectivity.
Purification: The final product is purified using techniques such as column chromatography and recrystallization to achieve high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is scaled up to meet commercial demands. The process involves optimizing reaction conditions to maximize yield and minimize impurities. Advanced purification techniques, such as high-performance liquid chromatography (HPLC), are employed to ensure the compound’s quality .
Chemical Reactions Analysis
Types of Reactions
KAT6-IN-1 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the compound’s functional groups, potentially altering its biological activity.
Substitution: Substitution reactions are commonly employed to introduce different functional groups into the this compound structure.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution can introduce various functional groups, enhancing the compound’s properties .
Scientific Research Applications
KAT6-IN-1 has a wide range of scientific research applications, including:
Chemistry: this compound is used as a tool compound to study the role of KAT6 enzymes in gene regulation and chromatin remodeling.
Biology: The compound is employed in cellular and molecular biology research to investigate the effects of KAT6 inhibition on cell proliferation, differentiation, and apoptosis.
Medicine: this compound has shown potential in preclinical studies as a therapeutic agent for ER+ breast cancer. .
Mechanism of Action
KAT6-IN-1 exerts its effects by inhibiting the enzymatic activity of KAT6A and KAT6B. These enzymes acetylate lysine residues on histone proteins, leading to changes in chromatin structure and gene expression. By inhibiting KAT6A and KAT6B, this compound reduces the acetylation of histone H3 at lysine 23 (H3K23Ac), thereby downregulating the expression of genes involved in cell cycle progression and survival .
Comparison with Similar Compounds
Similar Compounds
PF-07248144: Another KAT6 inhibitor developed by Pfizer, showing promise in clinical trials for ER+ breast cancer.
CTx-648 (PF-9363): A first-in-class KAT6A/KAT6B inhibitor with potent anti-tumor activity in preclinical models.
Uniqueness
KAT6-IN-1 is unique due to its high selectivity for KAT6A and KAT6B over other histone acetyltransferases. This selectivity minimizes off-target effects and enhances its therapeutic potential. Additionally, this compound has demonstrated strong anti-proliferative effects in ER+ breast cancer cell lines, making it a promising candidate for further development .
Properties
Molecular Formula |
C19H18N4O5S |
---|---|
Molecular Weight |
414.4 g/mol |
IUPAC Name |
2-methoxy-N-[4-methoxy-6-(pyrazol-1-ylmethyl)-1,2-benzoxazol-3-yl]benzenesulfonamide |
InChI |
InChI=1S/C19H18N4O5S/c1-26-14-6-3-4-7-17(14)29(24,25)22-19-18-15(27-2)10-13(11-16(18)28-21-19)12-23-9-5-8-20-23/h3-11H,12H2,1-2H3,(H,21,22) |
InChI Key |
RCBWSTJGOASLEO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1S(=O)(=O)NC2=NOC3=C2C(=CC(=C3)CN4C=CC=N4)OC |
Origin of Product |
United States |
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